
1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound, with its complex structure, finds relevance in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine typically involves multi-step organic reactions. The process may start with the preparation of the phenanthridine core, followed by the introduction of the butyl, methoxy, dimethyl, and propyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, methanol, and dimethylamine, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Alkyl halides, methanol, dimethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthridinone derivatives, while substitution reactions can introduce various functional groups to the phenanthridine core.
Scientific Research Applications
1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine involves its interaction with specific molecular targets. The nitrogen atom in the amine group can act as a nucleophile, participating in various biochemical pathways. The compound may also interact with cellular receptors, enzymes, or DNA, influencing biological processes and exhibiting pharmacological effects.
Comparison with Similar Compounds
Phenanthridine: The core structure of 1-Butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine.
N,N-Dimethylphenanthridin-6-amine: A simpler analog with fewer substituents.
2-Methoxyphenanthridine: Lacks the butyl and propyl groups but shares the methoxy substitution.
Uniqueness: this compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
921631-32-5 |
|---|---|
Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-butyl-2-methoxy-N,N-dimethyl-3-propylphenanthridin-6-amine |
InChI |
InChI=1S/C23H30N2O/c1-6-8-12-19-21-17-13-9-10-14-18(17)23(25(3)4)24-20(21)15-16(11-7-2)22(19)26-5/h9-10,13-15H,6-8,11-12H2,1-5H3 |
InChI Key |
USZKVZNHQIBHJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=CC2=C1C3=CC=CC=C3C(=N2)N(C)C)CCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


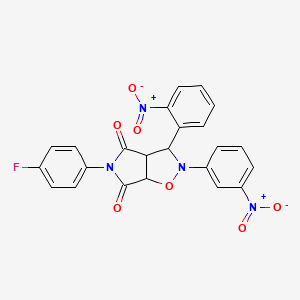
![8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12636554.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
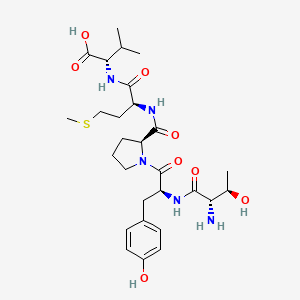
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)


![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)
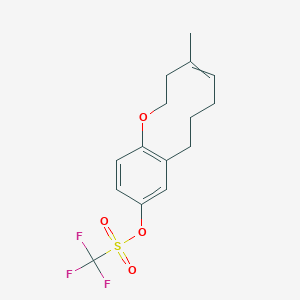
![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)

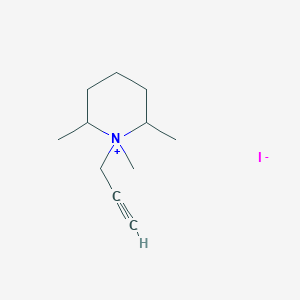
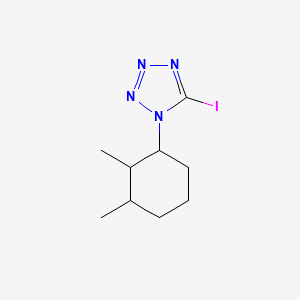
![Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12636630.png)
